CCG-203971 vs. CCG-1423: Reduced Cytotoxicity Enables Higher Tolerated In Vivo Dosing
CCG-203971 was designed as a second-generation analog of CCG-1423 specifically to address the first-generation compound's cytotoxicity limitations. In PC-3 prostate cancer cells, CCG-203971 shows no cytotoxicity in WST-1 assays at concentrations up to 100 μM, whereas CCG-1423 exhibits measurable cytotoxicity at concentrations required for pathway inhibition . This reduced toxicity profile translates directly to in vivo tolerability: CCG-203971 is well tolerated in mice at intraperitoneal doses up to 100 mg/kg administered over 5 days, enabling longer-duration efficacy studies than feasible with CCG-1423 . The trade-off is a modest reduction in potency in the PC-3 migration assay (IC50 = 4.2 μM for CCG-203971 vs 1 μM for CCG-1423) .
| Evidence Dimension | In vitro cytotoxicity (WST-1 assay) and in vivo tolerability |
|---|---|
| Target Compound Data | No cytotoxicity up to 100 μM in PC-3 cells; well tolerated at 100 mg/kg IP over 5 days in mice; PC-3 migration IC50 = 4.2 μM |
| Comparator Or Baseline | CCG-1423: cytotoxicity observed at lower concentrations; PC-3 migration IC50 = 1 μM |
| Quantified Difference | Elimination of detectable cytotoxicity at 100 μM (CCG-203971) vs measurable toxicity (CCG-1423); 4.2-fold reduction in migration assay potency (1 μM → 4.2 μM) |
| Conditions | PC-3 prostate cancer cell line; WST-1 cell viability assay; scratch wound migration assay; in vivo mouse model (IP dosing) |
Why This Matters
For in vivo fibrosis or metastasis studies requiring extended dosing regimens (e.g., 2-week bleomycin models), CCG-203971's superior tolerability profile outweighs its modestly reduced in vitro potency compared to CCG-1423.
